
六塩化ルテニウム
説明
Ruthenium chloride (RuCl6), also known as hexachlororuthenium, is a chemical compound with the formula RuCl6. It exists as a dark brown or black solid and is commonly used as a starting material in ruthenium chemistry .
Synthesis Analysis
Anhydrous ruthenium (III) chloride is usually prepared by heating powdered ruthenium metal with chlorine. The chlorination can be conducted in the presence of carbon monoxide, and the product crystallizes upon cooling .Chemical Reactions Analysis
Ruthenium (III) chloride can participate in various chemical reactions, including its reduction to form mixed valence polymers like diruthenium tetraacetate chloride .科学的研究の応用
太陽エネルギー用途
六塩化ルテニウムは、太陽エネルギー材料の開発に利用されています。その有機金属特性により、非水性溶解が可能になり、太陽エネルギー捕獲デバイスの作成に有利です。 この化合物は、太陽電池に組み込まれて、その効率と安定性を向上させることができます .
水処理
水処理の分野では、六塩化ルテニウムは、水を浄化する化学反応の触媒として機能します。 汚染物質や有機化合物を分解するのに役立ち、高度な水処理技術において貴重な成分となります .
化学療法研究
六塩化ルテニウムを含むルテニウム系錯体は、潜在的な化学療法剤として研究されています。それらは、ヒト血清タンパク質に結合する有望な特性を示しており、これはがん治療薬の送達における重要なステップです。 研究は、これらの化合物の血清タンパク質への結合速度論に焦点を当てており、薬理学的挙動を理解するために不可欠です .
材料科学
材料科学において、六塩化ルテニウムは、さまざまな用途向けの超高純度材料の作成に使用されます。 他の元素との安定な化合物を形成する能力により、強化された特性を持つ合金や複合材料の作成に適しています .
触媒
六塩化ルテニウムは、さまざまな化学反応において触媒として機能します。それは、複雑な分子の形成を助けることができる有機合成プロセスで特に役立ちます。 その触媒特性は、医薬品やファインケミカルの工業規模合成で活用されています .
分析化学
この化合物は、分析化学においても重要です。 質量分析法の標準として機器の較正に使用したり、化学分析の試薬として他の物質の存在を検出するために使用したりできます .
ナノテクノロジー
サブミクロンおよびナノ粉末などの六塩化ルテニウムの超高純度形態は、ナノテクノロジーにおいて重要です。 それらは、電子機器からバイオメディカルまで、さまざまな用途を持つナノスケールデバイスと材料の製造に使用されます .
電気化学
最後に、電気化学では、六塩化ルテニウムは電気化学センサの開発に使用されます。 これらのセンサは、さまざまな環境における微量の化学物質を検出することができ、環境モニタリングと診断のための重要なツールとなっています .
作用機序
Target of Action
Hexachlororuthenium, also known as Ruthenium Chloride (RuCl6), is a compound that is extensively employed as a catalyst in chemical synthesis reactions . The primary targets of Hexachlororuthenium are the reactants in these chemical reactions. It interacts with these reactants to facilitate their transformation into the desired products .
Mode of Action
The mode of action of Hexachlororuthenium involves its interaction with its targets, the reactants in chemical reactions. It acts as a catalyst, reducing the activation energy required for the reaction and thereby accelerating the reaction rate . The exact nature of these interactions can vary depending on the specific reaction and the reactants involved.
Biochemical Pathways
The biochemical pathways affected by Hexachlororuthenium are those of the chemical reactions it catalyzes. For example, it is used in the oxidation of alcohols and aldehydes . In these reactions, Hexachlororuthenium facilitates the conversion of these compounds into their oxidized forms. The downstream effects of these reactions can vary widely, depending on the specific reactants and products involved.
Pharmacokinetics
Its bioavailability would depend on the specific conditions of the reaction, including the concentration of Hexachlororuthenium and the presence of other reactants .
Result of Action
The result of Hexachlororuthenium’s action is the facilitation of chemical reactions. By acting as a catalyst, it accelerates these reactions and enables the transformation of reactants into products . The molecular and cellular effects of Hexachlororuthenium’s action would therefore be the changes in the concentrations of these reactants and products.
Action Environment
The action of Hexachlororuthenium can be influenced by various environmental factors. These include the temperature and pressure of the reaction environment, the concentrations of the reactants, and the presence of other substances that may interact with Hexachlororuthenium. These factors can affect the efficacy and stability of Hexachlororuthenium as a catalyst .
将来の方向性
生化学分析
Biochemical Properties
Hexachlororuthenium is known to interact with various biomolecules. It is extensively employed as a catalyst in chemical synthesis reactions such as alcohol and aldehyde oxidation . It’s also utilized as a starting point for the synthesis of additional ruthenium compounds including ruthenium (III) oxide .
Cellular Effects
The cellular effects of Hexachlororuthenium are complex and multifaceted. In cancer cells, trivalent Ruthenium complexes are speculated to be reduced by cellular reductants, e.g., ascorbates, to their more active divalent form . The cellular mode of action differs from the DNA-binding mechanism, which is typically associated with platinum-based chemotherapeutics .
Molecular Mechanism
The molecular mechanism of Hexachlororuthenium involves its interaction with biomolecules. It is speculated that the compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade over time .
Metabolic Pathways
It is known that Ruthenium complexes can have systemic effects on glucose metabolism in different tissues .
Transport and Distribution
It is known that the compound is soluble in water, alcohol, and acetone, which may facilitate its transport and distribution .
Subcellular Localization
The subcellular localization of Hexachlororuthenium is yet to be fully understood. It is known that Ruthenium complexes can interact with various biomolecules within the cell .
特性
IUPAC Name |
hexachlororuthenium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.Ru/h6*1H;/q;;;;;;+6/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKWXPBDKSOVOK-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Ru](Cl)(Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59201-33-1, 25443-63-4 | |
| Record name | Ruthenium chloride (RuCl6), (OC-6-11)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59201-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tripotassium hexachlororuthenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025443634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ruthenium chloride (RuCl6), (OC-6-11)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059201331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium ruthenium chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291328 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ruthenium chloride (RuCl6), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tripotassium hexachlororuthenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.697 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



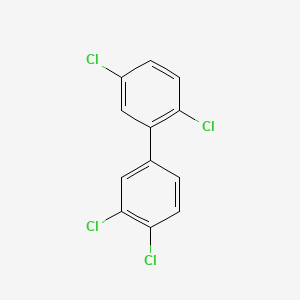


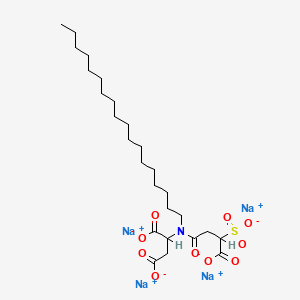
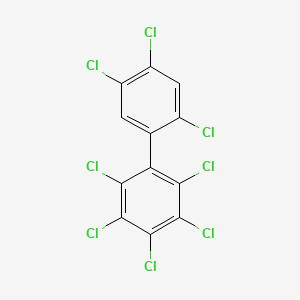

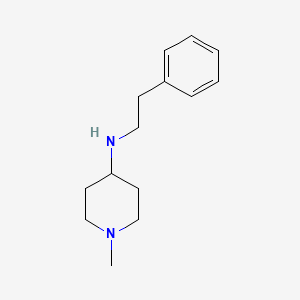
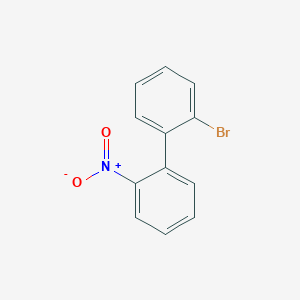

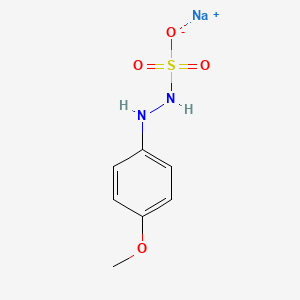
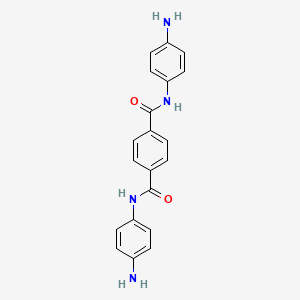
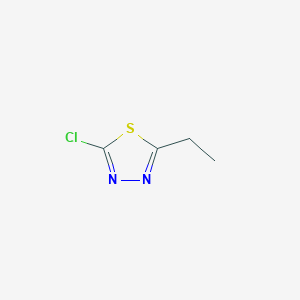
![n-[(Benzyloxy)carbonyl]glycylaspartic acid](/img/structure/B1594223.png)
